Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate
Description
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate is an indole derivative featuring a cyano group at position 4, a cyclopropyl substituent at the indole nitrogen (position 1), and an ethyl ester at position 6. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which combines electron-withdrawing (cyano) and sterically bulky (cyclopropyl) groups.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 4-cyano-1-cyclopropylindole-6-carboxylate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)10-7-11(9-16)13-5-6-17(12-3-4-12)14(13)8-10/h5-8,12H,2-4H2,1H3 |
InChI Key |
TYDUKYIFDDMXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CN(C2=C1)C3CC3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of cyano groups to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions, while the cyano and cyclopropyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to Ethyl 4-cyano-1-cyclopropyl-1H-indole-6-carboxylate, differing in substituent type, position, or functional groups. Key differences and their implications are discussed.
Structural and Functional Differences
Table 1: Structural Comparison of Indole Derivatives
Substituent Effects on Properties
Increases lipophilicity, which may improve membrane permeability.
Contrasts with electron-donating groups like -NH2 (compound 6) or -NH-C≡CH (compound 2), which may enhance nucleophilic reactivity .
Ester Position :
- The ethyl ester at position 6 (target compound) versus position 2 (Ethyl 5-methoxyindole-2-carboxylate) affects dipole orientation and binding interactions in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
